molecular formula C17H13ClN2O2 B14410274 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 82671-84-9

4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14410274
CAS No.: 82671-84-9
M. Wt: 312.7 g/mol
InChI Key: IMSJQIJJSOXWJW-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the pyrazolone class of chemicals This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-thione
  • 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-amine

Uniqueness

Its chlorobenzoyl group, in particular, plays a crucial role in its chemical behavior and interactions .

Properties

CAS No.

82671-84-9

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

4-(2-chlorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H13ClN2O2/c1-11-15(16(21)13-9-5-6-10-14(13)18)17(22)20(19-11)12-7-3-2-4-8-12/h2-10,19H,1H3

InChI Key

IMSJQIJJSOXWJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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